(2R)-2-amino-2-(4-ethylphenyl)acetic acid
Description
(2R)-2-Amino-2-(4-ethylphenyl)acetic acid is a chiral α-amino acid derivative characterized by an ethyl-substituted phenyl group at the α-carbon of the acetic acid backbone. Its stereochemistry (R-configuration) and substituent positioning influence its physicochemical properties, biological activity, and industrial applications. Structurally analogous compounds often differ in the substituents on the phenyl ring (e.g., halogens, methoxy, hydroxyl, or trifluoromethyl groups), which modulate solubility, stability, and pharmacological profiles .
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
(2R)-2-amino-2-(4-ethylphenyl)acetic acid |
InChI |
InChI=1S/C10H13NO2/c1-2-7-3-5-8(6-4-7)9(11)10(12)13/h3-6,9H,2,11H2,1H3,(H,12,13)/t9-/m1/s1 |
InChI Key |
PWKCANDKDKPYIT-SECBINFHSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)[C@H](C(=O)O)N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(4-ethylphenyl)acetic acid can be achieved through several methods. One common approach involves the alkylation of glycine derivatives with 4-ethylbenzyl halides under basic conditions. The reaction typically proceeds via an S_N2 mechanism, where the nucleophilic amino group attacks the electrophilic carbon of the benzyl halide, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (2R)-2-amino-2-(4-ethylphenyl)acetic acid may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-2-(4-ethylphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for forming amides.
Major Products
The major products formed from these reactions include imines, nitriles, alcohols, and amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2R)-2-amino-2-(4-ethylphenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role as a drug intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2R)-2-amino-2-(4-ethylphenyl)acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with amino acid transporters or metabolic enzymes.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The ethyl group in the target compound enhances lipophilicity compared to hydroxyl or fluorine substituents .
- Solubility: Methoxy groups (e.g., 2,4-dimethoxy derivative) improve solubility in non-polar media, whereas hydroxyl groups favor aqueous environments .
Commercial and Industrial Data
- Market Trends: Fluorinated derivatives (e.g., (2R)-2-amino-2-(2-fluorophenyl)acetic acid) dominate the market due to applications in peptide synthesis and drug intermediates, with a projected growth rate of 6.8% (2020–2025) .
- Pricing : Trifluoromethyl-substituted compounds command higher prices (€374/250mg) compared to methoxy or hydroxyl analogs (€95–178/gram) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
